molecular formula C36H58O2S B075357 2,2'-Thiobis(4-dodecylphenol) CAS No. 1262-31-3

2,2'-Thiobis(4-dodecylphenol)

Cat. No. B075357
CAS RN: 1262-31-3
M. Wt: 554.9 g/mol
InChI Key: QDRFHDDAGLWIAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-Thiobis(4-dodecylphenol) is a chemical compound that belongs to the class of phenols. It is commonly used as an antioxidant in the industry to prevent the oxidation of various materials, such as rubber, plastics, and oils. The compound has also been studied for its potential applications in the field of medicine and biomedical research.

Mechanism Of Action

The mechanism of action of 2,2'-Thiobis(4-dodecylphenol) involves its ability to scavenge free radicals and prevent oxidative damage to cells and tissues. The compound also activates various signaling pathways that regulate cell growth, differentiation, and apoptosis.

Biochemical And Physiological Effects

Studies have shown that 2,2'-Thiobis(4-dodecylphenol) can regulate various biochemical and physiological processes in the body. It has been shown to reduce inflammation, improve cardiovascular function, and enhance cognitive function. The compound has also been shown to have antimicrobial and antifungal properties.

Advantages And Limitations For Lab Experiments

The advantages of using 2,2'-Thiobis(4-dodecylphenol) in lab experiments include its high stability and low toxicity. The compound is also readily available and can be synthesized in large quantities. However, the limitations of using the compound include its low solubility in water and its tendency to form aggregates in solution.

Future Directions

There are several future directions for research on 2,2'-Thiobis(4-dodecylphenol). One area of interest is the development of novel formulations and delivery systems that can improve the solubility and bioavailability of the compound. Another area of interest is the investigation of the compound's potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the compound's antioxidant and anti-inflammatory properties.

Synthesis Methods

The synthesis of 2,2'-Thiobis(4-dodecylphenol) involves the reaction of 4-dodecylphenol with sulfur dichloride in the presence of a base catalyst. The reaction yields the desired compound, which can be purified through various methods, including recrystallization and column chromatography.

Scientific Research Applications

2,2'-Thiobis(4-dodecylphenol) has been extensively studied for its potential applications in the field of medicine and biomedical research. It has been shown to possess antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

properties

CAS RN

1262-31-3

Product Name

2,2'-Thiobis(4-dodecylphenol)

Molecular Formula

C36H58O2S

Molecular Weight

554.9 g/mol

IUPAC Name

4-dodecyl-2-(5-dodecyl-2-hydroxyphenyl)sulfanylphenol

InChI

InChI=1S/C36H58O2S/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-33(37)35(29-31)39-36-30-32(26-28-34(36)38)24-22-20-18-16-14-12-10-8-6-4-2/h25-30,37-38H,3-24H2,1-2H3

InChI Key

QDRFHDDAGLWIAJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)CCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)CCCCCCCCCCCC)O

Other CAS RN

1262-31-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.